![molecular formula C14H17N3O2 B7508912 1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-methoxyethanone](/img/structure/B7508912.png)
1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-methoxyethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-methoxyethanone is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as BZPME, and it has been extensively studied for its potential use in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of BZPME is not fully understood, but it is believed to act as a modulator of various cellular pathways. BZPME has been shown to inhibit the activity of various enzymes, including matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. BZPME has also been shown to inhibit the activity of various signaling pathways, including the PI3K/Akt pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
BZPME has been shown to have various biochemical and physiological effects. In vitro studies have shown that BZPME can inhibit the proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BZPME has also been shown to have anti-inflammatory effects, reducing the production of various pro-inflammatory cytokines. In addition, BZPME has been shown to have neuroprotective effects, reducing the production of reactive oxygen species and inhibiting the activation of microglia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BZPME in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. BZPME has also been shown to have potential as a carrier molecule for targeted drug delivery. However, there are some limitations to using BZPME in lab experiments. One limitation is the complexity of the synthesis method, which can make it difficult to obtain pure samples of the compound. In addition, the mechanism of action of BZPME is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on BZPME. One area of research is to further investigate the mechanism of action of BZPME, which could provide insights into its potential use as a therapeutic agent. Another area of research is to explore the use of BZPME in drug delivery systems, which could improve the efficacy and specificity of drug treatments. Additionally, further studies are needed to determine the safety and toxicity of BZPME, which is essential for its potential use in clinical settings.
Métodos De Síntesis
The synthesis of BZPME is a complex process that involves several steps. The starting material for the synthesis is 2-(1H-benzimidazol-2-yl)pyrrolidine, which is reacted with 2-bromoethyl methyl ether in the presence of a base to form the intermediate product. This intermediate is then treated with acetic anhydride to obtain the final product, 1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-methoxyethanone. The purity of the final product can be confirmed using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
BZPME has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of medicinal chemistry, where BZPME has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. BZPME has also been studied for its potential use in drug delivery systems, where it can be used as a carrier molecule for targeted drug delivery.
Propiedades
IUPAC Name |
1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-methoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-19-9-13(18)17-8-4-7-12(17)14-15-10-5-2-3-6-11(10)16-14/h2-3,5-6,12H,4,7-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOJSLUVUZTQJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC1C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


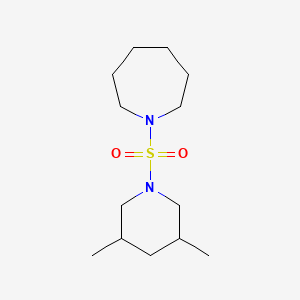
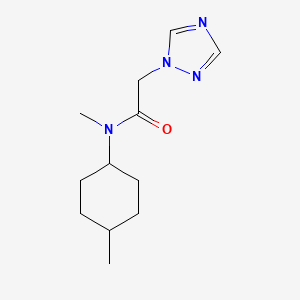
![1-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-one](/img/structure/B7508857.png)
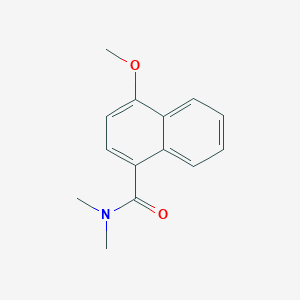
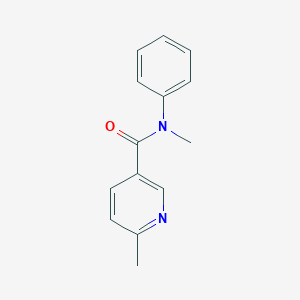
![N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7508875.png)
![N,6-dimethyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7508876.png)
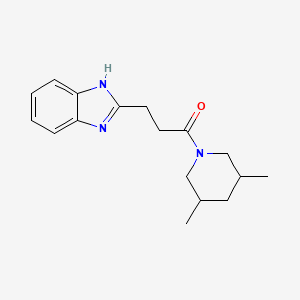


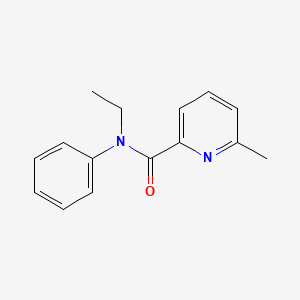
![N-[(2,4-dimethylphenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7508941.png)
